N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide
Description
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a 3-methyl-1H-pyrazol-5-yl moiety at position 2. The pyrazole ring is further functionalized with a 4-fluorobenzamide group via an amide linkage.
Key structural attributes include:
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)14-2-6-16(24)7-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-4-15(23)5-9-17/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYGVZSSOBEWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide, a multi-step synthetic route is typically employed:
Formation of Pyrazolo[3,4-d]pyrimidine Core: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a cyclization reaction involving 4-chlorophenylhydrazine and 3,5-dichloropyrimidine in the presence of a base like potassium carbonate.
Functionalization of the Core: The next step involves the introduction of the 3-methyl-1H-pyrazol-5-yl group. This is done through a nucleophilic substitution reaction with the appropriate pyrazole derivative under controlled conditions.
Amidation Reaction: Finally, the compound is subjected to an amidation reaction with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but scaled up to accommodate larger quantities. This typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity. Continuous flow chemistry might be employed to streamline the process and enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide can undergo oxidation reactions, particularly on the pyrazole ring, under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The compound may undergo reduction reactions at the 4-chlorophenyl group, which can be reduced to a phenyl group under hydrogenation conditions using a palladium catalyst.
Substitution: Substitution reactions are common, especially on the benzamide moiety, where the fluorine atom can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like amines or thiols in a polar solvent like dimethylformamide (DMF)
Major Products
Oxidation: Oxidized pyrazole derivatives
Reduction: Dechlorinated phenyl derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Chemistry
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide is studied for its chemical properties and potential modifications to enhance its stability and reactivity.
Biology
In biological research, this compound is investigated for its role as a kinase inhibitor. It is used to study various signaling pathways and their implications in diseases such as cancer and inflammatory disorders.
Medicine
Medicinally, the compound is explored for its potential therapeutic applications, particularly in cancer treatment, where it can inhibit specific kinases involved in tumor growth and proliferation.
Industry
In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide exerts its effects primarily through inhibition of kinases. It binds to the ATP-binding site of these enzymes, preventing phosphorylation of substrates that are critical for cell signaling and function. This inhibition can disrupt various cellular processes, leading to apoptosis in cancer cells or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural relatives share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, impacting physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural Comparison of Key Analogues
Substituent Effects on Physicochemical Properties
- Fluorine vs. tert-Butyl in Benzamide : The 4-fluorobenzamide group in the target compound offers moderate electronegativity and lower molecular weight compared to the 4-tert-butyl analog (), likely improving aqueous solubility .
- Chlorophenyl vs.
- Pyrazolo[3,4-d]pyrimidine vs.
Functional Implications
- Kinase Inhibition Potential: The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to ATP-competitive kinase inhibitors (e.g., ). The 4-fluorobenzamide group may mimic adenine interactions, while the 4-chlorophenyl group contributes to hydrophobic binding .
- Metabolic Stability : The absence of ester or labile ether linkages (cf. ) in the target compound suggests improved metabolic stability compared to ester-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
